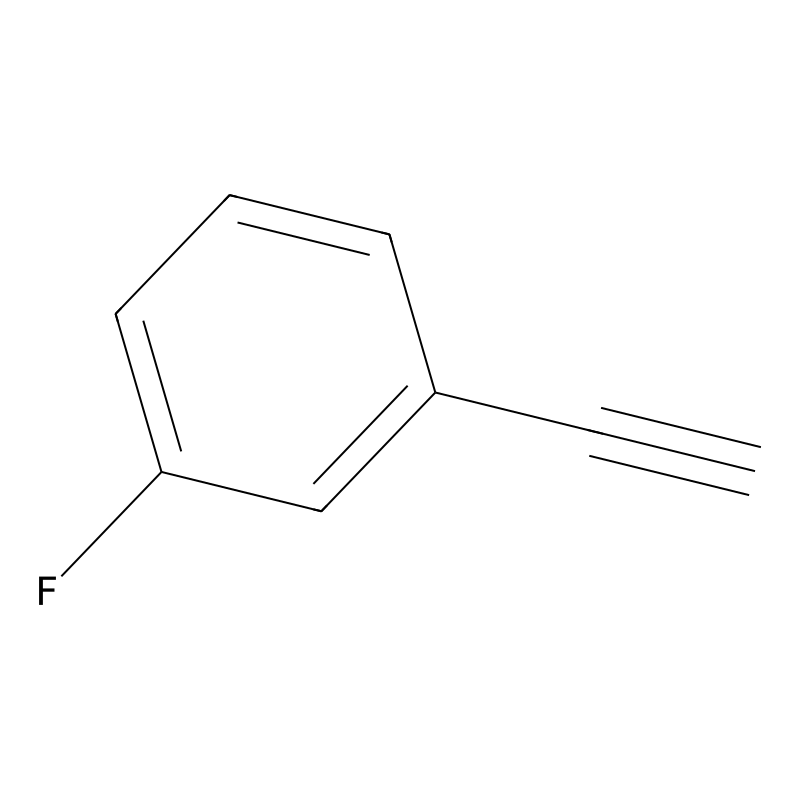

3-Fluorophenylacetylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluorophenylacetylene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl group, which is further connected to an acetylene moiety. Its chemical formula is and it has a molecular weight of approximately 120.12 g/mol. The compound exists as a colorless to light orange liquid and is soluble in organic solvents. It has been identified with the CAS number 2561-17-3 and can be referenced in databases such as PubChem under the CID 520218 .

Material Science:

- Organic synthesis: 3-FPA can serve as a building block for the synthesis of more complex organic molecules with desirable properties. Its unique structure, containing both a triple bond and a fluorine atom, can be beneficial in designing new materials with specific functionalities. For example, 3-FPA can be used to synthesize conjugated polymers, which are polymers with alternating single and double bonds that exhibit interesting electrical and optical properties ScienceDirect.

Medicinal Chemistry:

- Drug discovery: 3-FPA can be a valuable scaffold for the development of new drugs. By incorporating 3-FPA into the structure of potential drug candidates, researchers can explore how the presence of the triple bond and fluorine atom affects the molecule's interaction with biological targets. This information can be crucial in optimizing the efficacy and safety of new drugs Royal Society of Chemistry.

Organic Chemistry:

- Reaction mechanisms: 3-FPA can be used as a probe molecule to study the mechanisms of various organic reactions. Its specific reactivity allows researchers to gain insights into how different functional groups interact and how reaction conditions influence the outcome of a reaction The Journal of Organic Chemistry: .

- Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst, leading to the formation of substituted alkynes .

- Electrophilic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions.

- Reactions with Oxygen: Studies have shown that phenylacetylenes, including 3-fluorophenylacetylene, react with atomic oxygen, which can lead to various oxidation products .

3-Fluorophenylacetylene exhibits notable biological activities. It has been identified as a CYP1A2 inhibitor, which suggests potential implications in drug metabolism and pharmacokinetics. This inhibition could affect the metabolism of various pharmaceuticals processed by this cytochrome P450 enzyme . Its bioavailability score is approximately 0.55, indicating moderate potential for absorption in biological systems.

Several synthesis methods have been developed for 3-fluorophenylacetylene:

- Direct Fluorination: This method involves the fluorination of phenylacetylene using fluorinating agents under controlled conditions.

- Sonogashira Reaction: The compound can also be synthesized via the Sonogashira coupling reaction between 3-fluoroiodobenzene and acetylene in the presence of palladium catalysts .

- Alkyne Formation: Another approach includes dehydrohalogenation of appropriate halogenated precursors followed by acetylide formation.

3-Fluorophenylacetylene finds applications in various fields:

- Material Science: It is used in synthesizing functionalized polymers and materials with specific electronic properties.

- Pharmaceuticals: Its role as a CYP1A2 inhibitor suggests potential use in drug development, particularly for modifying drug metabolism.

- Organic Synthesis: The compound serves as an important intermediate for further chemical transformations in organic synthesis.

Several compounds share structural similarities with 3-fluorophenylacetylene, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phenylacetylene | Lacks fluorine; more reactive due to no electron-withdrawing group. | |

| 4-Fluorophenylacetylene | Fluorine at para position; different electronic effects on reactivity. | |

| 3-Chlorophenylacetylene | Chlorine instead of fluorine; affects polarity and reactivity differently. | |

| 1-Ethynyl-3-fluorobenzene | Similar structure but differs in functional groups; used in different synthetic pathways. |

The uniqueness of 3-fluorophenylacetylene lies in its specific electronic properties imparted by the fluorine atom, which influences its reactivity and biological activity compared to other similar compounds.

3-Fluorophenylacetylene, also known as 1-ethynyl-3-fluorobenzene, possesses the molecular formula C₈H₅F and a molecular weight of 120.126 g/mol [1] [2]. The compound features a benzene ring substituted with both a fluorine atom and an acetylenic group in the meta position relative to each other [1] [3].

The molecular structure exhibits characteristic geometric parameters that have been investigated through computational and experimental methods. The compound maintains planarity due to the aromatic benzene ring system and the linear acetylenic group [4]. Computational studies suggest that the carbon-carbon bond lengths within the benzene ring are consistent with typical aromatic systems, while the acetylenic triple bond maintains its characteristic linear geometry [5].

The presence of the fluorine substituent at the meta position influences the electronic distribution throughout the molecule, creating asymmetric charge distribution that affects the overall molecular geometry [4] [6]. The fluorine atom, being highly electronegative, exerts both inductive and resonance effects on the aromatic system [7] [8].

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₈H₅F | Experimental [1] |

| Molecular Weight | 120.126 g/mol | Calculated [2] |

| Geometric Configuration | Planar aromatic with linear acetylene | Computational [4] |

Thermodynamic Properties

Boiling and Melting Points

3-Fluorophenylacetylene exhibits specific thermal properties that distinguish it from both its parent phenylacetylene and other fluorinated aromatic compounds. The boiling point has been reported at 148.7 ± 23.0 degrees Celsius at 760 mmHg [4]. Alternative sources report a boiling point of 138 degrees Celsius [9], indicating some variation in experimental conditions or measurement techniques.

The compound exists as a clear liquid at room temperature [9], with physical form descriptions ranging from colorless to light orange or yellow depending on purity and storage conditions [3] [9]. The melting point data for 3-fluorophenylacetylene is not definitively established in the available literature, though the compound remains liquid under standard laboratory conditions [9].

| Thermal Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 148.7 ± 23.0°C | 760 mmHg | [4] |

| Boiling Point | 138°C | Standard conditions | [9] |

| Physical State | Liquid | Room temperature | [9] |

| Appearance | Clear to yellow liquid | Standard conditions | [3] [9] |

Enthalpy of Formation

The enthalpy of formation for 3-fluorophenylacetylene has not been explicitly reported in the surveyed literature. However, studies on related fluorinated aromatic compounds provide insight into the thermodynamic stability of such systems [10]. Fluorinated organic compounds generally exhibit altered enthalpies of formation compared to their non-fluorinated analogs due to the strong carbon-fluorine bond and the electronic effects of fluorine substitution [10] [7].

The presence of fluorine in aromatic systems typically results in stabilization through both inductive and resonance effects, though the exact quantitative impact on the enthalpy of formation requires specific calorimetric measurements [7] [8]. Computational approaches using density functional theory methods could provide estimates for this thermodynamic parameter [10] [11].

Vapor Pressure Characteristics

3-Fluorophenylacetylene exhibits measurable vapor pressure characteristics that are important for its handling and application. The vapor pressure has been reported as 5.3 ± 0.3 mmHg at 25 degrees Celsius [4]. This relatively low vapor pressure is consistent with the compound's liquid state at room temperature and its moderate molecular weight [4].

The flash point of 32.2 degrees Celsius indicates the temperature at which the compound can form flammable vapor-air mixtures [9]. The vapor pressure characteristics are influenced by both the aromatic nature of the compound and the presence of the acetylenic functional group [4].

| Vapor Property | Value | Temperature | Source |

|---|---|---|---|

| Vapor Pressure | 5.3 ± 0.3 mmHg | 25°C | [4] |

| Flash Point | 32.2°C | Standard conditions | [9] |

Electronic Properties

Dipole Moment

The dipole moment of 3-fluorophenylacetylene represents a crucial electronic property that reflects the asymmetric charge distribution within the molecule. While specific experimental values for 3-fluorophenylacetylene were not found in the available literature, comparative studies on related fluorophenylacetylene isomers provide valuable context [6] [12].

The 2-fluorophenylacetylene isomer has been determined to have a dipole moment of 1.720 Debye through Stark effect measurements [12]. The meta positioning of the fluorine atom in 3-fluorophenylacetylene would be expected to result in a different dipole moment value due to the altered geometric relationship between the electronegative fluorine and the acetylenic group [6] [12].

Microwave spectroscopy studies on phenylacetylene itself show a dipole moment of 0.656 ± 0.005 Debye [5], providing a baseline for comparison with fluorinated derivatives. The introduction of fluorine typically increases the dipole moment due to the significant electronegativity difference between fluorine and carbon [13] [7].

| Compound | Dipole Moment (Debye) | Method | Source |

|---|---|---|---|

| Phenylacetylene | 0.656 ± 0.005 | Stark effect | [5] |

| 2-Fluorophenylacetylene | 1.720 ± 0.002 | Stark effect | [12] |

Polarizability

The polarizability of 3-fluorophenylacetylene relates to the molecule's response to external electric fields and its capacity for intermolecular interactions. While specific polarizability data for 3-fluorophenylacetylene was not identified in the available literature, the presence of both aromatic and acetylenic systems suggests significant electronic polarizability [13] [14].

Fluorine substitution generally affects molecular polarizability by altering the electron density distribution throughout the aromatic system [13] [7]. The highly electronegative fluorine atom creates localized changes in electron density that can influence the overall polarizability tensor of the molecule [14] [8].

Computational approaches using density functional theory can provide estimates of molecular polarizability for fluorinated aromatic compounds [13] [11]. The acetylenic group contributes to the overall polarizability due to its extended π-electron system [5].

Adiabatic Ionization Energy

The adiabatic ionization energy of 3-fluorophenylacetylene has been experimentally determined as part of systematic studies on fluorophenylacetylene isomers. According to research conducted at the Institute of Atomic and Molecular Sciences, the adiabatic ionization energy for 3-fluorophenylacetylene is 72,598 cm⁻¹ [6].

This value demonstrates the "meta > ortho > para" propensity observed in disubstituted benzene derivatives, where 3-fluorophenylacetylene exhibits the highest ionization energy among the three positional isomers [6]. The 2-fluorophenylacetylene shows an ionization energy of 71,976 cm⁻¹, while 4-fluorophenylacetylene exhibits 70,999 cm⁻¹ [6].

The relatively high ionization energy reflects the stabilizing effect of the meta-fluorine substitution on the neutral molecule [6] [7]. This electronic property is crucial for understanding the reactivity and electron-transfer characteristics of the compound [15] [7].

| Compound | Adiabatic Ionization Energy (cm⁻¹) | Source |

|---|---|---|

| 3-Fluorophenylacetylene | 72,598 | [6] |

| 2-Fluorophenylacetylene | 71,976 | [6] |

| 4-Fluorophenylacetylene | 70,999 | [6] |

Stability and Reactivity Patterns

3-Fluorophenylacetylene exhibits characteristic stability and reactivity patterns that are influenced by both the aromatic fluorine substitution and the acetylenic functional group. The compound demonstrates good chemical stability under normal storage conditions when kept in an inert atmosphere at low temperatures [3] [16].

The acetylenic group provides a site for various chemical transformations, while the fluorine substituent modulates the electronic properties of the aromatic ring [16] [7]. The meta position of the fluorine atom allows for balanced electronic effects without creating excessive steric hindrance [16] [8].

The reactivity patterns of 3-fluorophenylacetylene make it valuable for chemical synthesis applications, particularly in constructing complex molecular frameworks through coupling reactions [16]. The compound can participate in various organic transformations typical of acetylenic compounds while the fluorine substitution provides additional synthetic handles [17] [16].

Storage recommendations include maintenance under inert gas atmosphere at temperatures between 2-8 degrees Celsius to prevent oxidation and polymerization reactions [3] [9]. The compound shows compatibility with standard organic solvents used in synthetic applications [16].

| Stability Factor | Recommendation | Source |

|---|---|---|

| Storage Temperature | 2-8°C | [3] |

| Atmosphere | Inert gas (nitrogen/argon) | [3] |

| Chemical Stability | Good under proper conditions | [16] |

Solubility Parameters in Various Media

The solubility characteristics of 3-fluorophenylacetylene in different solvents reflect the compound's molecular structure and electronic properties. Based on the structural similarity to phenylacetylene and the electronic effects of fluorine substitution, the compound is expected to show limited water solubility while demonstrating good solubility in organic solvents [18] [19].

Phenylacetylene, the parent compound, is insoluble in water but miscible with acetone, alcohols, benzene, chloroform, ethers, pyridine, and toluene [18] [20]. The fluorine substitution in 3-fluorophenylacetylene would be expected to maintain similar solubility patterns while potentially enhancing solubility in polar organic solvents due to the increased dipole moment [21].

The compound's density of 1.1 ± 0.1 g/cm³ indicates it is denser than water, which is consistent with fluorinated aromatic compounds [4]. The refractive index and other physical properties suggest good compatibility with standard organic reaction media [4].

Fluorinated aromatic compounds generally show increased solubility in organic solvents compared to their non-fluorinated analogs, particularly in polar aprotic solvents [21]. This enhanced solubility is attributed to favorable dipole-dipole interactions and the polarizable nature of the fluorinated aromatic system [21].

| Solvent Type | Expected Solubility | Basis | Source |

|---|---|---|---|

| Water | Insoluble | Structural analogy | [18] |

| Alcohols | Miscible | Phenylacetylene data | [18] [20] |

| Ethers | Miscible | Phenylacetylene data | [18] [20] |

| Aromatic solvents | Miscible | Phenylacetylene data | [18] [20] |

| Polar organic solvents | Enhanced solubility | Fluorine effect | [21] |

XLogP3

GHS Hazard Statements

H226 (97.62%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant